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6-Methyl-5-(piperidin-2-yl)pyridin-2-amine
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Overview
Description
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound that features a piperidine ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the Diels-Alder reaction, which can be used to form the piperidine ring followed by functionalization to introduce the methyl and amine groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure hydrogenation and catalytic reactions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine and pyridine rings.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or arylated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
Research indicates that derivatives of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine may exhibit anticancer properties. These compounds have been shown to inhibit specific signaling pathways involved in tumor growth, including the Wnt/β-catenin pathway. Tankyrase inhibitors derived from similar structures are currently being investigated for their potential to treat cancers associated with aberrant Wnt signaling .
b. Neurological Disorders
The compound's structural features suggest possible applications in treating neurological disorders. For instance, derivatives have been studied for their agonistic effects on serotonin receptors, which play a crucial role in mood regulation and cognitive function. Enhancing the activity at the 5-HT1A receptor could provide therapeutic benefits for conditions such as anxiety and depression .
Pharmacological Mechanisms
a. Enzyme Inhibition
this compound has been linked to the inhibition of various enzymes implicated in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition can be beneficial in treating conditions like type 2 diabetes and obesity by modulating cortisol metabolism .
b. Receptor Modulation
The compound acts as a modulator for several neurotransmitter receptors, which may contribute to its potential use in treating psychiatric disorders. Its ability to selectively bind to serotonin receptors enhances its profile as a candidate for developing new antidepressants or anxiolytics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory activities.
Matrine: An alkaloid with antiviral and anticancer properties.
Berberine: Known for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits antiproliferative and antimetastatic effects.
Uniqueness
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine and pyridine ring allows for versatile chemical modifications, making it a valuable scaffold in drug design .
Biological Activity
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine, also known as 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one, is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a piperidine moiety, which contributes to its pharmacological profile. The focus of this article is to explore the biological activity of this compound, including its interactions with molecular targets, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_{2}, with a molecular weight of approximately 204.27 g/mol. Its structure includes:
- A methyl group at the 6-position of the pyridine ring.
- A piperidine group attached to the nitrogen atom at the 5-position.
This unique structural arrangement allows for diverse modifications, potentially leading to various derivatives with altered biological properties.
Research indicates that 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Notably, it has shown potential anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. Furthermore, its structure may allow it to act on various biological targets, making it a candidate for drug development studies.
Anticancer Activity
Several studies have highlighted the compound's anticancer properties. For instance, it has been investigated for its ability to inhibit the extracellular signal-related kinase 5 (ERK5), which is associated with cellular proliferation and survival in cancer cells. Inhibition of ERK5 may provide a therapeutic strategy for treating various cancers .
Neuropharmacological Effects
The compound has also been evaluated for its activity on serotonin receptors. Specifically, it exhibits agonist activity at the 5-HT1A receptor, which is significant for its potential use in treating anxiety and depression . In vivo studies demonstrated that compounds similar to 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one show greater agonist activity than established drugs like Buspirone .
Study on Anticancer Properties
In a recent study focusing on ERK5 inhibitors, various derivatives of pyridine compounds were synthesized and tested for their inhibitory effects on ERK5 kinase activity. The results indicated that certain derivatives exhibited nanomolar potency against ERK5, showcasing the potential of modifying the structure of 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one to enhance its anticancer efficacy .
Neuropharmacological Evaluation
Another study evaluated the central nervous system effects of similar compounds in rodent models. The results indicated significant anxiolytic effects correlated with agonist activity at serotonin receptors, suggesting that 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one could be developed as a therapeutic agent for anxiety disorders .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features compared to 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one:
Compound Name | Structure | Unique Features |
---|---|---|
2-(Aminomethyl)piperidine | Structure | Simpler piperidine derivative without pyridine moiety. |
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine | Structure | Contains multiple pyridine rings; potential for different biological activity. |
3-Amino-pyridine derivatives | Structure | Varying substitution patterns on the pyridine ring affecting solubility and activity. |
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-methyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-8-9(5-6-11(12)14-8)10-4-2-3-7-13-10/h5-6,10,13H,2-4,7H2,1H3,(H2,12,14) |
InChI Key |
MOOMTRQSIMWUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCCN2 |
Origin of Product |
United States |
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